[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol
CAS No.: 888070-00-6
VCID: VC11663937
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol - 888070-00-6](/images/structure/VC11663937.png)
Description |
Synthesis and PreparationThe synthesis of [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol would likely involve several steps, including the formation of the morpholine ring and its attachment to the phenyl group. A common method for synthesizing such compounds involves the use of Mannich reactions, which are known for forming aminomethyl compounds . Potential ApplicationsCompounds with morpholine rings are often explored for their pharmacological properties, including antioxidant and anti-inflammatory activities . The presence of a hydroxymethyl group on the phenyl ring could enhance solubility and reactivity, making it a candidate for further chemical modification or biological testing. Safety and HandlingWhile specific safety data for [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol is not available, compounds with similar structures may pose risks such as skin and eye irritation. Handling should be done with caution, using appropriate protective equipment and following standard laboratory safety protocols. Data Table: Comparison with Similar Compounds
Note: The data for [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol is estimated or not available due to the lack of specific information in the search results. |
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CAS No. | 888070-00-6 | ||||||||||||||||||||
Product Name | [4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol | ||||||||||||||||||||
Molecular Formula | C14H21NO2 | ||||||||||||||||||||
Molecular Weight | 235.32 g/mol | ||||||||||||||||||||
IUPAC Name | [4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanol | ||||||||||||||||||||
Standard InChI | InChI=1S/C14H21NO2/c1-11-7-15(8-12(2)17-11)9-13-3-5-14(10-16)6-4-13/h3-6,11-12,16H,7-10H2,1-2H3 | ||||||||||||||||||||
Standard InChIKey | KONKJTAOFMWANV-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC1CN(CC(O1)C)CC2=CC=C(C=C2)CO | ||||||||||||||||||||
Canonical SMILES | CC1CN(CC(O1)C)CC2=CC=C(C=C2)CO | ||||||||||||||||||||
PubChem Compound | 59557834 | ||||||||||||||||||||
Last Modified | Nov 23 2023 |
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